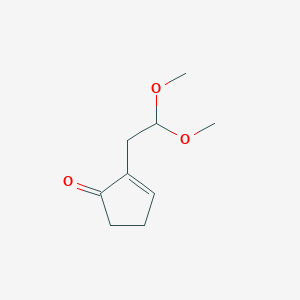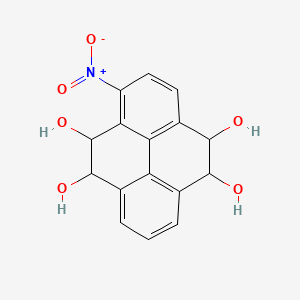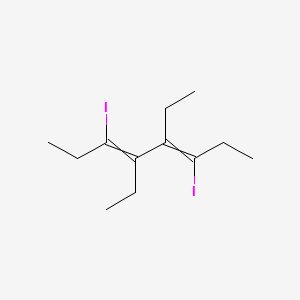![molecular formula C16H12FNO4 B14293623 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- CAS No. 113211-10-2](/img/structure/B14293623.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- can be achieved through various synthetic routes. One common method involves the Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative and dephosphonative reactions . Another approach includes the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position, which undergoes 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or rhodium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-diimine: This compound has a similar core structure but lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a carboxylic acid ester group, which imparts different solubility and reactivity characteristics.
1H-Indole, 2,3-dihydro-: This compound has a similar heterocyclic structure but lacks the additional functional groups, leading to different chemical behavior.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
113211-10-2 |
|---|---|
Molecular Formula |
C16H12FNO4 |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
2-[2-(2-fluorophenoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO4/c17-13-7-3-4-8-14(13)21-9-10-22-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2 |
InChI Key |
HSVPXRQDEMCUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


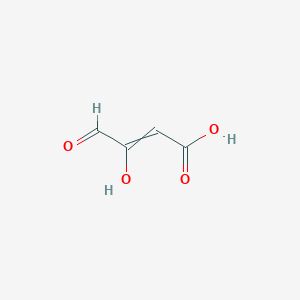
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
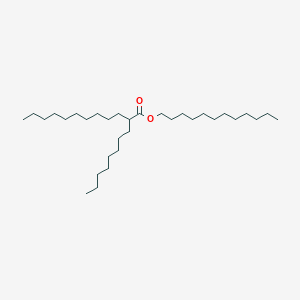
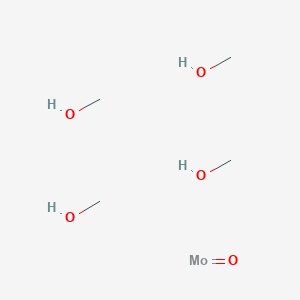
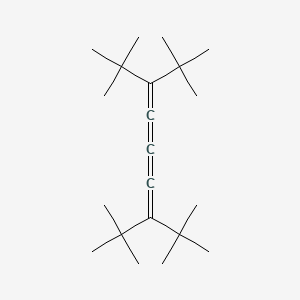
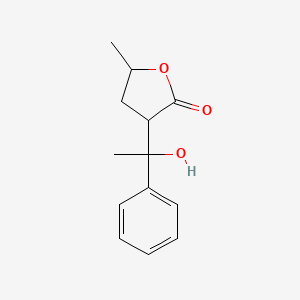
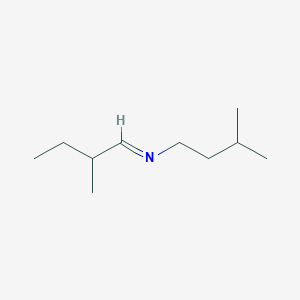

![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
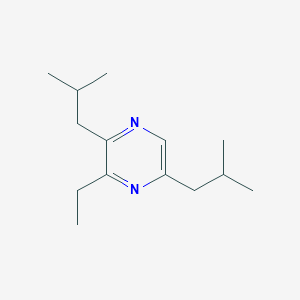
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
